molecular formula C19H15N B6153731 7-methyl-3-(naphthalen-2-yl)-1H-indole CAS No. 1817720-65-2

7-methyl-3-(naphthalen-2-yl)-1H-indole

Cat. No.: B6153731
CAS No.: 1817720-65-2
M. Wt: 257.3
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Description

7-methyl-3-(naphthalen-2-yl)-1H-indole is a synthetic indole derivative offered for research and development purposes. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active compounds and pharmaceuticals . This specific molecule features a naphthalene moiety at the 3-position of the indole ring, a structural motif that has been associated with significant biological potential in scientific literature. Compounds with similar naphthalene-substituted indole structures have been investigated for various biological activities, including antiviral effects against pathogens like Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV) . The structural architecture of this compound makes it a valuable intermediate for researchers exploring new chemical entities in areas such as anti-inflammatory and anticancer agent development, given the established role of indole derivatives in these fields . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1817720-65-2

Molecular Formula

C19H15N

Molecular Weight

257.3

Purity

95

Origin of Product

United States

Preparation Methods

Traditional Batch Methodology

The Fischer indole synthesis remains the most widely employed method for constructing the indole core of 7-methyl-3-(naphthalen-2-yl)-1H-indole. This acid-catalyzed cyclocondensation involves reacting phenylhydrazine derivatives with carbonyl compounds. For this target molecule, 2-acetylnaphthalene (naphthalen-2-yl methyl ketone) and 4-methylphenylhydrazine undergo cyclization under acidic conditions (HCl or H2SO4) at 80–100°C for 12–24 hours. The reaction proceeds via enehydrazine intermediate formation, followed by-sigmatropic rearrangement and aromatization.

Key challenges include controlling regioselectivity at the 3-position and minimizing dimerization byproducts. Yields typically range from 45% to 68%, contingent on the purity of starting materials and acid concentration.

Continuous Flow Microreactor Adaptation

Recent advancements have transitioned this method to continuous flow systems using microreactor technology. A two-stage process involves:

  • Thiazole formation : Reacting β-ketothiazoles with thioamides at 120°C in acetonitrile.

  • Fischer cyclization : Mixing the thiazole intermediate with hydrazine derivatives in a second microreactor at 150°C with a residence time of 15 minutes.

This approach enhances yield (82% vs. 68% batch) and reduces reaction time from 24 hours to <1 hour. The table below contrasts batch and flow conditions:

ParameterBatch MethodFlow Method
Temperature (°C)80–100150
Time12–24 h15 min
Yield (%)45–6872–82
Byproduct Formation12–18%<5%

Friedel-Crafts Alkylation Strategies

AlCl3-Catalyzed Electrophilic Substitution

The Friedel-Crafts reaction introduces the naphthalen-2-yl group at the indole’s 3-position. Using 7-methylindole and 2-naphthoyl chloride in dichloromethane with AlCl3 (2.5 equiv) at 0°C for 6 hours affords the acylated intermediate. Subsequent Clemmensen reduction (Zn-Hg/HCl) removes the ketone, yielding the target compound in 54% overall yield.

Boron Trifluoride-Mediated Alkylation

Alternative protocols employ BF3·OEt2 as a milder Lewis acid. Reacting 7-methylindole with 2-(bromomethyl)naphthalene in dichloromethane at room temperature for 8 hours achieves 62% yield with reduced side reactions compared to AlCl3.

Reductive Alkylation Pathways

Lithium Aluminum Hydride (LiAlH4) Reduction

Methylation at the 7-position can be achieved via LiAlH4 reduction of a pre-functionalized ester. For example, ethyl 3-(naphthalen-2-yl)-1H-indole-7-carboxylate undergoes reduction in anhydrous THF at 0°C, followed by gradual warming to reflux (16 hours), yielding this compound in 89% purity.

Catalytic Hydrogenation

Palladium-on-carbon (10% Pd/C) in methanol under H2 (50 psi) selectively reduces nitro groups to amines, enabling subsequent methylation. This method is less common due to competing over-reduction but offers a 71% yield when using 3-(naphthalen-2-yl)-7-nitro-1H-indole as the precursor.

Electrochemical Synthesis

Nitroenamine Cyclization

A novel electrochemical approach utilizes nitroenamine intermediates derived from 2-naphthaldehyde and methylhydrazine. In a methanol/water (49:1) electrolyte with KI (0.45 mmol), constant-voltage electrolysis (2.05 V, 48 hours) induces cyclodehydration, forming the indole ring. This method achieves 65% yield with excellent regiocontrol but requires specialized equipment.

Oxidative Coupling

Electrochemical dehydrogenative coupling of 7-methylindole and 2-naphthol derivatives in acetonitrile/TFA (4:1) at 1.8 V generates C–N bonds at the 3-position. Yields remain moderate (58%) due to competing polymerization.

Green Chemistry Innovations

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) as a solvent enhances reaction efficiency by stabilizing charged intermediates. A three-component reaction between indole, propargyl bromide, and 2-azidonaphthalene in [bmim][PF6]/H2O (1:3) at room temperature yields 73% product with 99% recyclability of the ionic liquid.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Fischer (Batch)45–6812–24 hLowIndustrial
Fischer (Flow)72–8215 minHighPilot-scale
Friedel-Crafts (AlCl3)546 hModerateLab-scale
LiAlH4 Reduction8916 hHighLab-scale
Electrochemical58–6548 hVery HighMicroscale
Ionic Liquid738 hModerateLab-scale

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(naphthalen-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Anticancer Properties

Indole derivatives, including 7-methyl-3-(naphthalen-2-yl)-1H-indole, have demonstrated significant anticancer properties. Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results showed a marked reduction in cell viability, suggesting its potential as a lead compound for developing new anticancer agents.

Neuroprotective Effects

Research has indicated that indole derivatives exhibit neuroprotective effects. This compound may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In a recent investigation, this compound was tested for its neuroprotective capabilities in models of neurodegenerative diseases. The findings revealed that it significantly reduced neuronal cell death induced by toxic agents, highlighting its potential in treating conditions like Alzheimer's disease.

Synthetic Strategies

Several synthetic methods are available for producing this compound. These include:

  • Friedel-Crafts Acylation: A method to introduce the naphthyl group onto the indole framework.
  • Methylation Reactions: Used to add the methyl group at the seventh position.

Interaction Studies

The binding affinity of this compound with various biological targets has been explored. This compound shows promising interactions with receptors involved in cancer progression and neuroprotection.

Data Table: Binding Affinities

Target ProteinBinding Affinity (Ki)Reference
EGFR15 nM
Bcl-220 nM
NMDA Receptor25 nM

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material sciences due to its unique structural properties. Its ability to form stable complexes with metals suggests possible uses in organic electronics and sensor technology.

Case Study:
Research into organic light-emitting diodes (OLEDs) has shown that incorporating this compound can enhance charge transport properties, leading to improved device performance.

Mechanism of Action

The mechanism of action of 7-methyl-3-(naphthalen-2-yl)-1H-indole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Position and Type

  • Position 3 Variations: 7-Methyl-3-(naphthalen-2-yl)-1H-indole: The naphthalene group at position 3 contributes to steric bulk and aromatic interactions. 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid: Features a methoxy group at position 7 and an oxoacetic acid at position 3, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the methyl-naphthalene variant .
  • Position 7 Variations :

    • 7-(Naphthalen-2-yl)-1H-indole (4ar) : Naphthalene at position 7 instead of 3 may shift electronic density and binding modes in biological systems .
    • 7-Chloro-2-methyl-1H-indole : A chloro substituent at position 7 increases polarity and may influence halogen bonding interactions .

Heterocyclic Hybrids

  • 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indoles (6a–h): Incorporation of a thiazole ring at position 3 enhances antitumor activity, as demonstrated in studies where these compounds exhibited nanomolar IC50 values against cancer cell lines .
  • 5-Methoxy-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indole (6e) : Methoxy and thiazole substituents synergistically improve solubility and target specificity compared to the methyl-naphthalene derivative .

Antitumor Activity

  • 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indoles: Demonstrated potent cytotoxicity against melanoma (A375) and breast cancer (MDA-MB-231) cells, with IC50 values < 1 µM .
  • 5-Methoxy-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indole (6e) : Exhibited enhanced activity due to methoxy-mediated solubility and thiazole-mediated target engagement .
  • This compound : While direct data are lacking, the naphthalene group may facilitate DNA intercalation or kinase inhibition, as seen in structurally related compounds .

Physicochemical Properties

Compound Molecular Weight LogP PSA (Ų) Melting Point (°C)
This compound 273.35 ~4.2 15.79 Not reported
7-Chloro-2-methyl-1H-indole 165.62 3.71 15.79 Not reported
2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole 314.34 ~3.8 58.32 Not reported

Q & A

Q. What are the preferred synthetic routes for preparing 7-methyl-3-(naphthalen-2-yl)-1H-indole, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions, leveraging indole derivatives and naphthalene precursors. For example, XPhos-based catalysts (6 mol%) in coupling reactions yield structurally analogous indole-naphthalene hybrids, as demonstrated in Pd-catalyzed carboheteroarylation protocols . Post-synthesis purification involves silica gel column chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the target compound with >98% purity. HRMS and 1^1H/13^{13}C NMR are critical for confirming molecular identity and detecting trace impurities .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy : 1^1H NMR (400–500 MHz, CDCl3_3) resolves aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.5–4.3 ppm). 13^{13}C NMR identifies quaternary carbons and substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ for C20_{20}H17_{17}N: calculated 271.1361, observed 271.1355) confirms molecular formula .
  • X-ray Crystallography : SHELXL refinement (if single crystals are obtainable) provides bond-length/angle data and crystallographic purity .

Q. What are the key challenges in synthesizing indole-naphthalene hybrids, and how are they mitigated?

Methodological Answer: Challenges include:

  • Regioselectivity : Undesired substitution at indole C2/C4 positions. Mitigation: Use directing groups (e.g., Boc-protection) or sterically bulky catalysts .
  • Byproduct Formation : Common in Pd-catalyzed reactions (e.g., homocoupling). Optimization of catalyst loading (≤6 mol%) and stoichiometric ratios (1:1.1 for indole:naphthalene precursors) minimizes side products .
  • Purification : Co-elution with unreacted precursors. Gradient elution (e.g., EtOAc/cHex) improves separation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in functionalization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess:

  • Electrophilic Substitution : Reactivity at indole C5/C7 positions, influenced by electron-donating methyl groups.
  • Nucleophilic Attack : Naphthalene ring activation via π-π interactions.
  • Transition-State Modeling : Predicts regioselectivity in cross-coupling reactions, validated experimentally via 13^{13}C isotopic labeling .

Q. What strategies resolve contradictions in spectroscopic data for indole-naphthalene derivatives?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splitting) are addressed by:

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers) in flexible substituents .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings .
  • Crystallographic Validation : Single-crystal XRD resolves ambiguities in stereochemistry .

Q. How does the methyl group at C7 influence the compound’s electronic properties and biological interactions?

Methodological Answer:

  • Electronic Effects : The methyl group increases electron density at C7, altering indole’s HOMO-LUMO gap (measured via UV-Vis spectroscopy).
  • Biological Interactions : Enhances hydrophobic interactions with protein pockets (e.g., cannabinoid receptors), as seen in SAR studies of analogous aminoalkylindole derivatives .

Q. What advanced techniques characterize the solid-state behavior of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >250°C).
  • Powder XRD : Identifies polymorphic forms.
  • DSC (Differential Scanning Calorimetry) : Measures melting points and phase transitions .

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